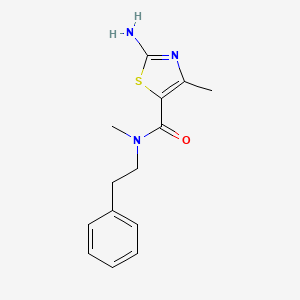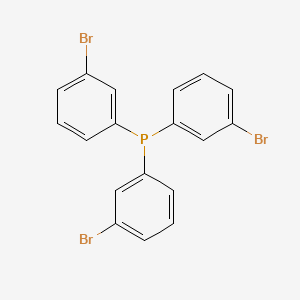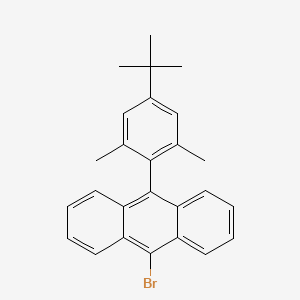![molecular formula C12H16N2O B12593445 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine CAS No. 651313-95-0](/img/structure/B12593445.png)
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is a complex organic compound that features both an oxazole ring and a hexahydro-1H-pyrrolizine structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring followed by the introduction of the hexahydro-1H-pyrrolizine moiety. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may yield more saturated compounds.
Scientific Research Applications
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, potentially inhibiting or activating biological pathways. The hexahydro-1H-pyrrolizine moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds like 2,4-dimethyl-1,3-oxazole and 4,5-diphenyl-1,2,3-oxadiazole share the oxazole ring structure.
Pyrrolizine Derivatives: Compounds like hexahydro-1H-pyrrolizine and 7a-methyl-hexahydro-1H-pyrrolizine share the pyrrolizine structure.
Uniqueness
7a-[2-(1,2-Oxazol-5-yl)ethenyl]hexahydro-1H-pyrrolizine is unique due to the combination of the oxazole and hexahydro-1H-pyrrolizine moieties. This dual structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
651313-95-0 |
|---|---|
Molecular Formula |
C12H16N2O |
Molecular Weight |
204.27 g/mol |
IUPAC Name |
5-[2-(1,2,3,5,6,7-hexahydropyrrolizin-8-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C12H16N2O/c1-5-12(6-2-10-14(12)9-1)7-3-11-4-8-13-15-11/h3-4,7-8H,1-2,5-6,9-10H2 |
InChI Key |
JIOIZCKXPNXOAI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2C1)C=CC3=CC=NO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(4-Nitrophenyl)methoxy]acetaldehyde](/img/structure/B12593390.png)

![(3R,7S,8R,9S,10R,13S,14S,16R)-16-fluoro-3,7-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B12593415.png)


![6-Methylbenzo[h][1,6]naphthyridin-5(6H)-one](/img/structure/B12593430.png)

![4-{4-[Bis(4-aminophenyl)methyl]phenoxy}benzene-1,2-dicarbonitrile](/img/structure/B12593444.png)
![2-{[2-(4-Fluorophenyl)-6-methyl-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12593446.png)


